Bariummolybdate

Description

Evolution of Molybdate (B1676688) Chemistry in Materials Science

The study of molybdate chemistry has a rich history, evolving from fundamental inorganic chemistry to a cornerstone of modern materials science. Initially, interest in molybdates was driven by their diverse crystal structures and the variable oxidation states of molybdenum, most commonly +4 and +6. wikipedia.org Molybdenum trioxide (MoO₃) serves as a crucial precursor for the synthesis of a vast array of molybdenum compounds, including molybdates. wikipedia.org The development of sophisticated synthesis techniques has enabled the creation of molybdate-based materials with tailored properties. Early methods often involved high-temperature solid-state reactions, which could lead to large grain sizes and irregular morphologies. cdmf.org.br More recent advancements have seen the rise of wet chemical methods, such as co-precipitation, hydrothermal synthesis, and sol-gel processes, which offer greater control over particle size, morphology, and homogeneity. cdmf.org.brresearchgate.net This evolution has been pivotal in unlocking the potential of molybdates in various technological fields. The focus has increasingly shifted towards nanomaterials, where the unique properties of nanoscale molybdates are being harnessed for novel applications. researchgate.net Furthermore, the exploration of complex polyoxometalates (POMs), including highly reduced molybdenum red clusters, represents a frontier in molybdate chemistry, promising new materials with exceptional electronic and catalytic properties. rsc.org

Academic Significance of Scheelite-Type Compounds in Contemporary Research

Barium molybdate belongs to the scheelite family of compounds, which possess a general formula of ABO₄ and a tetragonal crystal structure (space group I4₁/a). researchgate.netue.wroc.placs.org In this structure, the 'A' cation (in this case, Ba²⁺) is coordinated with eight oxygen atoms, while the 'B' cation (Mo⁶⁺) is tetrahedrally coordinated with four oxygen atoms, forming [MoO₄]²⁻ anionic groups. mdpi.commaterialsproject.org The academic significance of scheelite-type compounds is vast and multifaceted. Their inherent structural stability and the flexibility to accommodate a wide range of cation substitutions make them ideal host lattices for various functionalities. acs.orgcarnegiescience.edu

The ability to dope (B7801613) scheelite structures with rare-earth ions has been a major driver of research, leading to the development of materials for solid-state lasers, phosphors, and scintillators. cdmf.org.brue.wroc.pl The photoluminescent properties of these materials are of particular interest, with the host lattice significantly influencing the emission characteristics of the dopant ions. rsc.org Furthermore, the study of scheelite-type compounds under extreme conditions, such as high pressure, has provided valuable insights into their structural stability and phase transitions. carnegiescience.edu The versatility of the scheelite structure continues to make it a fertile ground for fundamental solid-state chemistry research and the discovery of new functional materials. ue.wroc.pl

Current State of Barium Molybdate Research: A Critical Overview

Current research on barium molybdate is vibrant and diverse, focusing on synthesizing novel nanostructures and exploring their structure-property relationships for various applications. A significant portion of contemporary studies is dedicated to the synthesis of barium molybdate nanoparticles, nanorods, and other complex morphologies using a variety of methods, including mechanochemical synthesis, microwave-assisted hydrothermal routes, and co-precipitation. cdmf.org.brmdpi.comcolab.ws These methods offer advantages such as lower synthesis temperatures, shorter reaction times, and better control over the final product's characteristics compared to traditional solid-state reactions. cdmf.org.br

A key area of investigation is the luminescent properties of barium molybdate. Researchers have observed that its photoluminescence can be tuned by controlling factors like crystallite size, morphology, and the presence of defects. cdmf.org.brmdpi.com For instance, different synthesis methods can lead to variations in the distortion of the MoO₄ structural units, which in turn affects the photoluminescent emissions. mdpi.com Barium molybdate typically exhibits blue and/or green emissions at room temperature. mdpi.com The optical band gap of barium molybdate is another critical parameter under investigation, with studies showing that it can be influenced by the synthesis method and crystallite size, generally decreasing as the crystallite size increases. mdpi.comresearchgate.net

Beyond its optical properties, barium molybdate is being explored for a range of other applications. These include its use as an anode material for lithium-ion and sodium-ion batteries, a photocatalyst, and in optical fibers. mdpi.comresearchgate.net Recent studies have also investigated its potential in creating self-lubricating composites for high-temperature applications and as a component in up-conversion nanoparticles for temperature sensing and anti-counterfeiting technologies. researcher.life

Table 1: Comparison of Barium Molybdate Synthesis Methods and Resulting Properties

| Synthesis Method | Temperature (°C) | Time | Resulting Crystallite/Particle Size | Optical Band Gap (eV) | Key Findings | Reference(s) |

|---|---|---|---|---|---|---|

| Mechanochemical | Room Temperature | 1-3 h | 24-30 nm | 4.47-4.50 | Rapid, room-temperature synthesis; smaller crystallite size leads to wider band gap. | mdpi.com |

| Solid-State Reaction | 900 | 15 h | 154 nm | 4.30 | More distorted MoO₄ units; lower photoluminescence intensity. | mdpi.comresearchgate.net |

| Microwave-Assisted Hydrothermal (MAH) | 100-140 | 16 min - 1 h | - | - | Low synthesis temperature and rapid heating. | cdmf.org.br |

| Complex Polymerization (CP) | 400-700 | 120 min | - | - | Produces powders at low temperatures and short reaction times. | cdmf.org.br |

| Co-precipitation | Room Temperature | Short time | 227-453 nm | 3.80-3.95 | Facile synthesis of nano- and micro-sized particles. | colab.ws |

Research Gaps and Future Directions in Scholarly Inquiry for Barium Molybdate

Despite the significant progress in barium molybdate research, several gaps and promising future directions remain. While numerous synthesis methods have been explored, a systematic understanding of how to precisely control the defect chemistry and its impact on the material's properties is still developing. Future research could focus on in-situ characterization techniques to better understand the formation mechanisms of different morphologies and defect structures during synthesis.

The photocatalytic applications of barium molybdate are an area ripe for further investigation. While its potential has been recognized, detailed studies on its efficiency for degrading various pollutants and the mechanisms involved are needed. researchgate.netresearchgate.net Enhancing its photocatalytic activity, perhaps through doping or by creating heterostructures with other semiconductors, presents a significant research opportunity.

The exploration of barium molybdate in advanced electronic and energy storage devices is another promising avenue. While its use as an anode material has been suggested, comprehensive studies on its long-term cycling stability, rate capability, and the underlying electrochemical mechanisms are required. mdpi.com Furthermore, investigating the dielectric and ferroelectric properties of barium molybdate thin films could open up new applications in microelectronics. tandfonline.com

Finally, theoretical and computational studies can play a crucial role in guiding experimental work. First-principles calculations can provide deeper insights into the electronic band structure, defect energetics, and surface properties of barium molybdate, helping to predict and explain its behavior in various applications. aip.org A synergistic approach combining advanced synthesis, detailed characterization, and theoretical modeling will be essential for unlocking the full potential of barium molybdate in the years to come.

Structure

2D Structure

Properties

IUPAC Name |

barium(2+);dioxido(dioxo)molybdenum | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ba.Mo.4O/q+2;;;;2*-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCMWGBKVFBTLCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

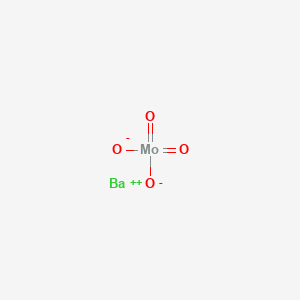

[O-][Mo](=O)(=O)[O-].[Ba+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BaMoO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthesis Methodologies and Fabrication Techniques of Barium Molybdate

Solid-State Reaction Approaches for Barium Molybdate (B1676688) Crystallization

Solid-state reaction is a conventional and widely used method for synthesizing ceramic materials like barium molybdate. researchgate.net This technique typically involves the high-temperature reaction of solid precursors to form the desired crystalline product.

Optimized Precursor Blending and Stoichiometric Control

The foundation of a successful solid-state synthesis lies in the meticulous preparation of the precursor mixture. The raw materials, commonly barium carbonate (BaCO₃) and molybdenum trioxide (MoO₃), must be intimately blended to ensure a uniform reaction. mdpi.commdpi.com Achieving the correct stoichiometric ratio of the metal elements is paramount. For barium molybdate, a 1:1 molar ratio of barium to molybdenum is required to form the desired BaMoO₄ phase. mdpi.com Any deviation from this stoichiometry can lead to the formation of impurity phases, such as other barium molybdates or unreacted precursors, which can be detrimental to the material's properties. acs.org

Techniques such as ball milling are employed to not only reduce the particle size of the precursors but also to achieve a homogeneous blend, thereby increasing the contact area between reactants and facilitating a more complete reaction. mdpi.com

Influence of Calcination Parameters on Phase Purity and Crystallinity

Calcination, the high-temperature heat treatment of the precursor mixture, is a critical step that dictates the phase purity and crystallinity of the final barium molybdate product. The key parameters that influence the outcome are temperature, duration, and the atmosphere of the furnace.

The calcination temperature must be sufficient to overcome the activation energy of the reaction between the precursors. Studies have shown that the formation of crystalline BaMoO₄ via solid-state reaction often requires temperatures in the range of 700°C to 900°C. cdmf.org.brresearchgate.net The duration of calcination also plays a crucial role; prolonged heating can promote grain growth and improve crystallinity, but excessively long times can lead to the vaporization of components like MoO₃, resulting in non-stoichiometry. cdmf.org.br The calcination time can range from a few hours to over 15 hours. mdpi.comresearchgate.net

The atmosphere during calcination can also affect the final product. While typically carried out in air, inert or specific gas atmospheres can be used to control the oxidation states of the metals and prevent unwanted side reactions.

Table 1: Effect of Calcination Parameters on Barium Molybdate Synthesis

| Parameter | Typical Range/Conditions | Effect on Product | Reference |

|---|---|---|---|

| Temperature | 700°C - 900°C | Higher temperatures promote crystallinity and phase formation. | cdmf.org.brresearchgate.net |

| Duration | 2 - 15+ hours | Longer durations can increase crystal size and purity, but risk MoO₃ volatilization. | mdpi.comresearchgate.netcdmf.org.br |

| Atmosphere | Air (common) | Influences oxidation states and can prevent unwanted side reactions. | mdpi.com |

Mechanochemical Activation for Enhanced Reaction Kinetics and Homogeneity

Mechanochemical activation is a technique that utilizes mechanical energy, typically through high-energy ball milling, to induce chemical reactions and structural changes in materials. ntu.edu.sg This method has been successfully applied to the synthesis of barium molybdate to enhance reaction kinetics and improve the homogeneity of the final product. mdpi.comresearchgate.net

The intense mechanical forces during milling can lead to a reduction in particle size, an increase in surface area, and the creation of defects in the crystal lattice of the precursors. ntu.edu.sg These factors collectively lower the activation energy required for the solid-state reaction, often enabling the formation of barium molybdate at lower temperatures and in shorter times compared to conventional calcination. researchgate.net For instance, high-energy ball milling has been shown to produce tetragonal BaMoO₄ at room temperature, a significant advantage over high-temperature methods. researchgate.net

Furthermore, the intimate mixing achieved during mechanochemical activation ensures a high degree of homogeneity in the precursor blend, leading to a more uniform and pure final product. ntu.edu.sg Research has demonstrated that milling speed is a crucial parameter, with higher speeds facilitating faster phase formation. mdpi.comresearchgate.net

Table 2: Comparison of Mechanochemical Synthesis Parameters for Barium Molybdate

| Milling Speed (rpm) | Reaction Time | Outcome | Reference |

|---|---|---|---|

| 500 | 3 hours | Partial amorphization, longer synthesis time required. | mdpi.comresearchgate.net |

| 850 | Shorter reaction time | Facilitates rapid formation of tetragonal BaMoO₄. | mdpi.comresearchgate.net |

Solution-Based Synthesis Routes for Controlled Morphology and Nanostructure Development

Solution-based synthesis methods offer greater control over the size, shape, and dimensionality of the resulting particles compared to solid-state reactions. sci-hub.se These techniques are particularly valuable for developing nanostructured barium molybdate with tailored properties.

Hydrothermal and Solvothermal Synthesis Parameters and Mechanisms

Hydrothermal and solvothermal synthesis are versatile solution-based methods that involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solvents at elevated temperatures and pressures in a sealed vessel, known as an autoclave. sci-hub.sechemrxiv.org These methods allow for the crystallization of materials with controlled morphologies and narrow particle size distributions. sci-hub.se

The synthesis of barium molybdate via these routes typically involves the reaction of soluble barium and molybdate precursors in a chosen solvent. The mechanism involves the dissolution of the precursors, followed by nucleation and growth of the barium molybdate crystals. mdpi.com The properties of the solvent, such as its polarity and viscosity, play a significant role in the reaction kinetics and the final morphology of the product. chemrxiv.org

The key experimental parameters in hydrothermal and solvothermal synthesis—temperature, pressure, and reaction duration—have a profound impact on the nucleation and growth of barium molybdate particles. chemrxiv.org

Temperature: Increasing the reaction temperature generally accelerates the reaction kinetics, leading to faster crystal growth. chemrxiv.org It can also influence the final morphology of the particles. For instance, in some systems, higher temperatures can lead to larger and more well-defined crystals. csu.edu.cn A typical temperature for the microwave-assisted hydrothermal synthesis of BaMoO₄ is around 140°C. cdmf.org.br

Pressure: In a closed autoclave system, the pressure is autogenously generated by the vapor pressure of the solvent at the reaction temperature. chemrxiv.org Pressure influences the solubility of the precursors and can affect the thermodynamic stability of different crystal phases, thereby impacting the final product. chemrxiv.org For example, a pressure of 0.34 MPa has been used in the microwave-assisted hydrothermal synthesis of BaMoO₄. cdmf.org.br

Reaction Duration: The duration of the synthesis process affects the extent of crystal growth and the final particle size. sci-hub.se Longer reaction times generally allow for more complete crystallization and can lead to the formation of larger particles. Conversely, shorter reaction times can be used to obtain smaller, nanocrystalline particles. chemrxiv.org Reaction times can range from minutes in microwave-assisted methods to several hours in conventional hydrothermal synthesis. cdmf.org.brchemrxiv.org

By carefully controlling these parameters, researchers can tailor the size, shape, and crystallinity of barium molybdate, which is crucial for optimizing its performance in various applications.

Role of Solvents and Mineralizers in Morphology Control

The morphology of barium molybdate (BaMoO₄) crystals is significantly influenced by the choice of solvent and the presence of mineralizers during hydrothermal and solvothermal synthesis. The solvent not only acts as a medium for the reactants but also affects the solubility, diffusion rates of ionic species, and the selective adsorption on different crystal facets, thereby guiding the crystal growth. chemrxiv.org For instance, the use of different solvents or mixtures of solvents, such as water with organic solvents like ethanol (B145695) or methanol, can alter the viscosity and dielectric constant of the reaction medium. researchgate.net This, in turn, modifies the chemical potential of the dissolved ions and influences the nucleation and growth kinetics, leading to different crystal morphologies. chemrxiv.org

In the synthesis of BaMoO₄ nanostructures, using water as the solvent in a coprecipitation method has been shown to produce octahedron-like nanocrystals. csu.edu.cn The polarity and coordinating ability of the solvent molecules play a crucial role. Solvents can selectively adsorb onto specific crystallographic planes, stabilizing them and promoting growth on other planes. For example, in the synthesis of other inorganic crystals, replacing water with other solvents has been demonstrated to tune the morphology from one form to another, a principle that applies to BaMoO₄ synthesis as well. chemrxiv.orgacs.org

Mineralizers are chemical compounds, often bases or salts, added to the synthesis solution to increase the solubility of reactants and facilitate the crystallization process. cnr.it They form soluble intermediate complexes that enhance mass transfer in the solution. chemrxiv.org In the context of BaMoO₄ synthesis, mineralizers can influence the supersaturation level of the solution, which is a critical factor in controlling whether crystal growth is dominated by nucleation or by the growth of existing crystals. By controlling the release of Ba²⁺ and MoO₄²⁻ ions, mineralizers can direct the formation of specific morphologies.

The table below summarizes the effect of different solvents on the morphology of molybdate-based materials, illustrating the principles applicable to barium molybdate.

| Solvent System | Resulting Morphology | Reference |

| Water | Octahedron-like nanostructures | csu.edu.cn |

| Methanol | Plate-like nanostructures | csu.edu.cn |

| Ethanol/Water | Changes in particle size and aggregation | researchgate.net |

Co-precipitation Methods and Additive-Mediated Synthesis

Co-precipitation is a widely utilized and facile method for the synthesis of barium molybdate powders and phosphors at relatively low temperatures. csu.edu.cnnih.govredalyc.org This technique involves the simultaneous precipitation of barium and molybdate ions from a homogeneous solution upon the addition of a precipitating agent. redalyc.org The simplicity, scalability, and ability to produce crystalline materials without requiring high-temperature calcination (in some cases) make it an attractive route. nih.gov Additives are often introduced during co-precipitation to gain finer control over the particle size, morphology, and to prevent agglomeration. redalyc.orgresearchgate.net

Barium molybdate phosphors, doped with rare-earth ions like Dy³⁺ and Sm³⁺, have been successfully synthesized at room temperature using this method, resulting in crystalline powders with a tetragonal structure. nih.govresearcher.life The synthesis typically involves mixing aqueous solutions of a soluble barium salt, such as barium nitrate (B79036) or barium chloride, with a soluble molybdate salt, like sodium molybdate or ammonium (B1175870) molybdate. csu.edu.cnredalyc.org

Impact of pH and Reactant Concentration on Nucleation and Growth

The pH of the synthesis solution and the concentration of reactants are critical parameters that profoundly impact the nucleation and growth stages of barium molybdate crystallization during co-precipitation. researchgate.net These factors control the supersaturation of the solution, which in turn dictates the rate of nucleation and the subsequent crystal growth mechanism.

pH: The pH level affects the surface charge of the forming nuclei and the availability of hydroxyl ions, which can influence the reaction kinetics and the adsorption of species onto the crystal surface. researchgate.net Studies on analogous barium compounds, such as barium carbonate, have shown that varying the solution pH leads to significant changes in crystal size and morphology. For instance, decreasing the pH from 5 to 3 resulted in an increase in the mean crystal size from 6.03 µm to 10.34 µm. researchgate.net In the synthesis of BaMoO₄, adjusting the pH with ammonia (B1221849) solutions has been shown to have significant effects on the morphological and optical properties of the resulting particles. colab.ws At different pH values, the dominant crystal growth mechanism can shift, for example, from a surface-integration controlled growth for well-defined crystals to a diffusion-controlled growth for dendritic structures. researchgate.net

Reactant Concentration: The initial concentration of barium and molybdate ions directly influences the degree of supersaturation. researchgate.net At very high concentrations, rapid nucleation often occurs, leading to the formation of a large number of small, often agglomerated, particles or flocculent precipitates. researchgate.net Conversely, at lower concentrations, the nucleation rate is slower, allowing for more controlled growth on existing nuclei, which typically results in larger, more well-defined crystals. researchgate.net Research on barium carbonate crystallization demonstrated that decreasing the reactant concentration from 0.5 M to 0.1 M led to a decrease in the mean crystal size from 7.57 µm to 3.09 µm, highlighting the sensitive relationship between concentration and particle size. researchgate.net

The following table illustrates the influence of pH and reactant concentration on the crystal characteristics of barium compounds, providing insights into the expected effects for barium molybdate synthesis.

| Parameter | Condition | Effect on Crystal Characteristics | Reference |

| pH | pH 5 | Mean crystal size of 6.03 µm | researchgate.net |

| pH 4 | Mean crystal size of 9.42 µm | researchgate.net | |

| pH 3 | Mean crystal size of 10.34 µm | researchgate.net | |

| Reactant Conc. | 0.5 M | Mean crystal size of 7.57 µm | researchgate.net |

| 0.3 M | Mean crystal size of 3.24 µm | researchgate.net | |

| 0.1 M | Mean crystal size of 3.09 µm | researchgate.net |

Application of Capping Agents and Surfactants for Shape and Size Control

To achieve precise control over the size and morphology of barium molybdate nanoparticles, capping agents and surfactants are frequently employed in co-precipitation and other wet-chemical synthesis methods. redalyc.orgresearchgate.net These molecules adsorb onto the surface of the growing nanocrystals, modifying their surface energy and sterically hindering agglomeration. rsc.org By selectively binding to certain crystal facets, they can inhibit growth in specific directions, thereby promoting anisotropic growth and leading to various morphologies such as rods, plates, or flowers. rsc.orgijcrt.org

A variety of surfactants and capping agents have been explored:

Anionic Surfactants: Sodium dodecyl sulfate (B86663) (SDS) is an anionic surfactant that acts as a stabilizer, protecting the newly formed nuclei and influencing crystal growth. redalyc.org Its presence during the co-precipitation of BaMoO₄ has been shown to affect the morphology and photocatalytic activity of the resulting crystals. redalyc.orgresearchgate.net

Cationic Surfactants: Cetyltrimethylammonium bromide (CTAB) is a cationic surfactant that has been used to obtain octahedron-like BaMoO₄ nanostructures. csu.edu.cn

Non-ionic Polymers: Polyethylene glycol (PEG) of different molecular weights has been used as a capping agent to control crystal growth in related molybdate and tungstate (B81510) systems. cdmf.org.br

Amino Acids: Amino acids such as leucine (B10760876) and proline have been utilized as capping agents in the sonochemical synthesis of BaMoO₄. It was found that the type of amino acid could be used to control the size and morphology of the nanostructures. researchgate.net

Other Organic Molecules: Poly-(styrene-alt-maleic acid) (PSMA) has been used as a crystal growth modifier to synthesize BaMoO₄ with diverse morphologies like flower-like spheres and spindles by inhibiting oriented growth. researchgate.net Ethylenediaminetetraacetic acid (EDTA) is known to inhibit nucleation and growth in barium sulfate precipitation by adsorbing onto critical nuclei, a mechanism that is also relevant for controlling BaMoO₄ crystallization. curtin.edu.au

The table below provides examples of capping agents and surfactants and their effect on the morphology of BaMoO₄ and related materials.

| Capping Agent/Surfactant | Material | Resulting Morphology | Reference |

| Sodium Dodecyl Sulfate (SDS) | BaMoO₄ | Modified morphology with enhanced photocatalytic activity | redalyc.orgresearchgate.net |

| Cetyltrimethylammonium bromide (CTAB) | BaMoO₄ | Octahedron-like nanostructures | csu.edu.cn |

| Leucine / Proline | BaMoO₄ | Controlled size and morphology | researchgate.net |

| Poly-(styrene-alt-maleic acid) (PSMA) | BaMoO₄ | Flower-like spheres, spindle-like crystals | researchgate.net |

| Polyethylene Glycol (PEG) | SrMoO₄ | Controlled crystal growth | cdmf.org.br |

Sol-Gel Synthesis for Homogeneous Microstructures and Thin Films

The sol-gel process is a versatile wet-chemical technique used to synthesize a wide range of materials, including barium molybdate, with high homogeneity, purity, and controlled microstructures at temperatures much lower than traditional solid-state reactions. mdpi.comnih.gov This method is particularly well-suited for fabricating homogeneous powders, and for the deposition of thin films. numberanalytics.comcsic.es The process begins with a homogeneous solution of precursors (the "sol"), which undergoes hydrolysis and condensation reactions to form a three-dimensional network of particles within the solvent (the "gel"). azonano.comsubstech.com Subsequent drying and thermal treatment of the gel yield the final ceramic material. nih.govsubstech.com

The sol-gel method offers significant advantages, including excellent control over the material's stoichiometry and the ability to incorporate dopants at the atomic level, which is crucial for producing phosphors. mdpi.comresearchgate.net The properties of the final BaMoO₄ material are highly dependent on several parameters throughout the synthesis process, from the initial precursor selection to the final heat treatment schedule. researchgate.net

Precursor Selection and Hydrolysis-Condensation Mechanism Control

The choice of precursors is a critical first step in the sol-gel synthesis of barium molybdate, as it significantly influences the subsequent reaction chemistry and the properties of the resulting gel and final product. numberanalytics.comrsc.org Precursors can be broadly categorized into metal alkoxides and metal salts.

Metal Alkoxides: These are metal-organic compounds (e.g., M-OR) that are highly reactive towards water. azonano.comsubstech.com While not explicitly detailed for barium molybdate in the provided context, the general principle involves using alkoxides of barium and molybdenum. They are often preferred for their ability to produce high-purity materials. azonano.com

Metal Salts: More commonly, metal salts such as nitrates (Ba(NO₃)₂, Fe(NO₃)₃·9H₂O for hexaferrites), chlorides (BaCl₂), or acetates are used as they are often more stable, less expensive, and easier to handle than alkoxides. nih.govcsic.es For BaMoO₄ synthesis, suitable precursors would be a soluble barium salt and a molybdenum source that can be hydrolyzed, such as molybdenum chlorides or alkoxides.

The core of the sol-gel process lies in the hydrolysis and condensation reactions. numberanalytics.com

Hydrolysis: The precursor reacts with water, replacing alkoxy (-OR) or other anionic groups with hydroxyl (-OH) groups. substech.com

M-OR + H₂O → M-OH + R-OH

Condensation: The hydroxylated species then react with each other or with unhydrolyzed precursors to form metal-oxygen-metal (M-O-M) bonds, releasing water or alcohol. This process builds the inorganic polymer network of the gel. nih.gov

M-OH + HO-M → M-O-M + H₂O (water condensation)

M-OR + HO-M → M-O-M + R-OH (alcohol condensation)

Control over these reaction rates is paramount for tailoring the final microstructure. mdpi.comnumberanalytics.com This control is typically exerted by adjusting parameters such as:

pH (Catalyst): Acidic or basic catalysts are used to control the relative rates of hydrolysis and condensation. Acidic conditions (pH < 6) generally lead to slower hydrolysis and favor the formation of linear, weakly cross-linked polymer chains. azonano.comsubstech.com Basic conditions (pH > 6) accelerate hydrolysis and condensation, resulting in more highly branched, clustered structures. azonano.comsubstech.com

Water-to-Precursor Ratio: This ratio determines the extent of hydrolysis.

Solvent: The choice of solvent (e.g., alcohols) can affect precursor solubility and reaction rates. mdpi.com

Complexing Agents: Ligands like citric acid or tartaric acid can be added to chelate the metal ions. csic.esresearchgate.net This stabilizes the precursors, prevents premature precipitation, and helps to maintain a homogeneous distribution of cations throughout the sol and gel, which is especially important for complex oxides or doped materials. csic.es

Gelation Kinetics and Thermal Treatment Regimes

Gelation Kinetics: Gelation is the process where the sol, a colloidal solution of particles, transitions into a continuous, three-dimensional solid network, the gel. azonano.com The point at which this transition occurs is known as the gel point. The kinetics of gelation—how quickly the gel forms—are influenced by several factors, including temperature, precursor concentration, and pH. semanticscholar.org

Temperature: Increasing the gelation temperature generally accelerates the hydrolysis and condensation reactions, leading to faster gelation. semanticscholar.orgmdpi.com Studies on silica (B1680970) gels have shown that varying the gelation temperature from 20°C to 60°C significantly alters the pore structure of the final material. mdpi.com Lower temperatures promote more extensive phase separation, leading to larger pores, while higher temperatures result in finer pore structures. mdpi.com

Concentration: Higher concentrations of precursors lead to a denser polymer network and typically reduce the gelation time. csic.es

pH: As discussed previously, the pH affects reaction rates and thus the speed of gelation. researchgate.net

The kinetics of gelation determine the structure of the wet gel, including its porosity and polymer network density, which are critical for the properties of the final material. mdpi.com

Thermal Treatment Regimes: After gelation and aging (where the gel network strengthens), the gel is dried to remove the liquid phase, forming a xerogel or aerogel. substech.com This is followed by a crucial thermal treatment (calcination or annealing) step. The thermal treatment regime—including the heating rate, final temperature, and duration—is critical for several reasons:

Removal of Residual Organics: It burns off residual solvents, hydroxyl groups, and any organic ligands (like citric acid) used during the synthesis. nih.gov

Densification: It causes the porous gel structure to collapse and densify, forming a solid ceramic. nih.gov

Crystallization: It provides the necessary energy for the amorphous gel to transform into the desired crystalline phase, in this case, the tetragonal scheelite structure of BaMoO₄. nih.govmdpi.com

The final annealing temperature significantly affects the crystallinity, crystallite size, and phase purity of the barium molybdate. csic.es For instance, in the synthesis of barium hexaferrite thin films, annealing temperatures are carefully controlled to achieve the desired crystalline phase and magnetic properties. csic.es Similarly, for BaMoO₄, the heat treatment must be sufficient to induce crystallization while avoiding undesirable grain growth or the formation of secondary phases. mdpi.com Calcination is typically performed at temperatures ranging from 400°C to 900°C or higher, depending on the specific sol-gel route and desired material characteristics. substech.commdpi.com

The table below outlines the key stages of the sol-gel process and the critical parameters that influence the final properties of barium molybdate.

| Sol-Gel Stage | Key Parameters | Influence on Barium Molybdate Properties |

| Sol Formation | Precursor Type, Solvent, pH, Complexing Agents | Stoichiometry, purity, homogeneity, dopant distribution |

| Gelation | Temperature, Time, Concentration | Pore structure, network density, mechanical properties of the gel |

| Drying | Method (e.g., supercritical vs. conventional) | Porosity, surface area (Aerogel vs. Xerogel) |

| Thermal Treatment | Temperature, Duration, Atmosphere | Crystallinity, crystallite size, phase purity, removal of organics |

Sonochemical and Microwave-Assisted Synthesis for Rapid Materialization

Rapid synthesis of barium molybdate can be achieved through sonochemical and microwave-assisted methods. researchgate.netnih.govcapes.gov.brmdpi.com These techniques offer advantages in terms of speed and control over the final product's properties. cdmf.org.brresearchgate.net

Acoustic Cavitation Effects on Reaction Pathways

Sonochemical synthesis utilizes high-intensity ultrasound to induce acoustic cavitation in a liquid medium. rsc.orgnih.govillinois.edu This process involves the formation, growth, and violent collapse of microscopic bubbles. rsc.orgnih.govillinois.edu The implosion of these bubbles creates localized "hotspots" with extremely high temperatures (around 5000 K) and pressures (over 1000 atm), and rapid heating and cooling rates. illinois.edursc.org These extreme, transient conditions drive chemical reactions. illinois.edu

In the synthesis of barium molybdate, acoustic cavitation influences the reaction pathways in several ways:

Enhanced Mass Transfer and Nucleation: The ultrasonic waves improve the transfer of solutes and promote rapid nucleation, which can lead to smaller particle sizes compared to conventional precipitation methods. researchgate.net

Control of Morphology: By adjusting parameters such as sonication time, power, temperature, solvent, and the use of surfactants, the morphology of the resulting barium molybdate nanostructures can be controlled, yielding shapes like rods and spheres. researchgate.net The power of the sonication can alter structural properties like size and homogeneity. nih.gov

Defect Formation: The intense conditions created by cavitation can introduce defects within the crystal structure, which in turn can influence the material's properties, such as its photoluminescence. mdpi.com For instance, micron-octahedron and micron-flower BaMoO4 produced via sonochemical methods have shown strong green light emission. mdpi.com

Microwave Irradiation Mechanisms and Heating Homogeneity

Microwave-assisted synthesis is another rapid and efficient method for producing barium molybdate. cdmf.org.briaea.org This technique relies on the interaction of microwave radiation with the polar molecules of the solvent, causing them to rotate rapidly and generate heat. cdmf.org.brunesp.br This process leads to uniform and rapid heating of the reaction mixture. cdmf.org.br

Key aspects of microwave irradiation in barium molybdate synthesis include:

Rapid and Uniform Heating: Unlike conventional heating methods that rely on conduction and convection, microwave energy is delivered directly to the material through molecular interactions, resulting in volumetric and homogeneous heating. espublisher.com This rapid heating can significantly reduce the synthesis time to mere minutes. cdmf.org.brunesp.br

Accelerated Crystallization: The microwave energy promotes the fast formation of well-organized nanostructures. cdmf.org.br For example, BaMoO4 powders with a scheelite-type structure have been successfully synthesized at temperatures as low as 350-400 °C using a microwave-assisted citrate (B86180) complex method. iaea.org

Morphological Control: The synthesis method and experimental parameters, including the use of capping agents like PEG, can influence the morphology and anisotropic growth of the crystals. cdmf.org.br Microwave-assisted hydrothermal synthesis has been used to produce octahedral morphologies. cdmf.org.br

The following table summarizes the parameters and outcomes of different rapid synthesis methods for barium molybdate.

| Synthesis Method | Precursors | Conditions | Resulting Morphology | Reference |

| Sonochemical | Ba(Sal)2, Na2MoO4·2H2O | Varied time, power, temp. | Rod-like and sphere-like nanostructures | researchgate.net |

| Sonochemical | Barium nitrate, Ammonium molybdate | Leucine and proline as capping agents | Nanostructures | researchgate.net |

| Microwave-Assisted Hydrothermal | Barium nitrate, Sodium molybdate | 140 °C, 30 min, 0.34 MPa | Octahedral morphologies | cdmf.org.brcdmf.org.br |

| Microwave Irradiation | Ba(NO3)2, Na2MeO4 | 600 W, 20 min | Nanocrystals | capes.gov.br |

| Microwave-Assisted Citrate Complex | Citrate precursors | 400-500 °C, 3 h | Spindle-rods-like or flake-like | iaea.org |

Crystal Growth Techniques for Macroscopic Barium Molybdate Structures

For applications requiring larger, high-quality single crystals, specific crystal growth techniques are employed. These methods allow for the fabrication of macroscopic barium molybdate structures with well-defined crystallographic orientations.

Czochralski and Bridgman Growth Methods for Single Crystals

The Czochralski and Bridgman methods are two prominent techniques for growing large single crystals from a melt.

Czochralski Method: This technique involves pulling a seed crystal from a molten bath of the material. rotalab.com The melt is held at a temperature just above its melting point, and as the seed crystal is slowly pulled upwards and rotated, the material solidifies onto the seed, replicating its crystal structure. rotalab.com This method has been successfully used to grow various oxide crystals, including Ba(MoO4)x(WO4)1−x single crystals. rotalab.comresearchgate.net Precise temperature control and a stable environment are crucial for successful growth. rotalab.com Challenges can include thermal stresses introduced during growth at elevated temperatures, which may lead to defects. psu.eduias.ac.in

Bridgman-Stockbarger Method: In this method, a polycrystalline material is melted in a crucible which is then slowly moved through a temperature gradient. wikipedia.org A seed crystal can be placed at one end to initiate growth with a specific orientation. wikipedia.org As the crucible moves into a cooler region, the melt solidifies progressively from the seed, forming a single crystal ingot. wikipedia.org This technique can be performed in vertical or horizontal configurations and is known for producing certain semiconductor and scintillator crystals. wikipedia.orgscience.govescholarship.org It has been used to grow crystals like BaBrCl:Eu and can be advantageous for materials where the Czochralski method is more challenging. escholarship.org

Flux Growth Techniques for High-Quality Crystal Fabrication

Flux growth is a solution-based method where a molten salt (the flux) is used as a solvent to dissolve the components of the desired crystal at a temperature below the crystal's melting point. rsc.org This technique is particularly useful for materials that melt incongruently or at very high temperatures. researchgate.netrsc.org

For barium molybdate, flux growth has been employed to produce larger and better-quality single crystals. ias.ac.in The process typically involves:

Dissolving barium molybdate powder in a suitable flux, such as lithium chloride, at a high temperature. ias.ac.in

Inducing supersaturation to initiate crystallization. This can be achieved by slow cooling of the solution or by isothermal evaporation of the flux. ias.ac.inias.ac.in

Allowing the crystals to grow over a prolonged period.

Separating the grown crystals from the solidified flux.

The choice of flux is critical and can influence the size, purity, and morphology of the resulting crystals. ias.ac.inresearchgate.net For instance, lithium chloride has been used as a flux to grow BaMoO4 crystals at 700°C via isothermal evaporation. ias.ac.inias.ac.in Molybdate-based fluxes have also been utilized for the growth of various complex oxides. rsc.orgresearchgate.net

The following table outlines the parameters for different crystal growth techniques for barium molybdate.

| Growth Technique | Key Parameters | Resulting Crystal Characteristics | Reference |

| Czochralski | Pulling rate, rotation rate, temperature gradients | Large single crystals | researchgate.net |

| Bridgman-Stockbarger | Temperature gradient, crucible lowering rate | Single crystal ingots | wikipedia.orgscience.gov |

| Flux Growth (Isothermal Evaporation) | Flux (e.g., Lithium Chloride), Soak Temperature (700°C), Soak Period | Single crystals (>1 mm) with dendritic patterns | ias.ac.inias.ac.in |

Crystallographic and Structural Investigations of Barium Molybdate Phases

X-ray Diffraction (XRD) and Neutron Diffraction Studies

X-ray and neutron diffraction are powerful tools for probing the crystal structure of materials. In the case of barium molybdate (B1676688), these techniques have been instrumental in identifying its phases, determining its lattice parameters, and analyzing microstructural features.

At ambient conditions, barium molybdate crystallizes in the scheelite-type tetragonal structure, belonging to the space group I4₁/a. researchgate.netcdmf.org.br This has been consistently confirmed through X-ray diffraction (XRD) studies, where the diffraction patterns are indexed to this specific crystal system. cdmf.org.brmdpi.com The strong and sharp diffraction peaks observed in XRD patterns indicate that the synthesized crystals are well-crystallized. cdmf.org.br

For instance, mechanochemical synthesis of BaMoO₄ from barium carbonate (BaCO₃) and molybdenum oxide (MoO₃) shows the gradual appearance of the tetragonal BaMoO₄ phase with increasing milling time. mdpi.com At a milling speed of 500 rpm, a single phase of tetragonal BaMoO₄ is achieved after 5 hours, while at 850 rpm, the reaction is complete in 30 minutes. mdpi.com Heat treatment of the mechanochemically synthesized powder at 900°C for 15 hours results in a highly crystalline single-phase BaMoO₄ with no additional diffraction lines. mdpi.com

Neutron diffraction has also been employed to study the crystal structure of BaMoO₄, providing complementary information to XRD due to its sensitivity to lighter elements like oxygen. materialsproject.orgacs.orgnih.gov Studies on the double molybdate Cs₂Ba(MoO₄)₂, formed from BaMoO₄ and Cs₂MoO₄, have utilized both X-ray and neutron diffraction to characterize its palmierite-type trigonal structure (space group R3̅m). acs.orgnih.gov

The Rietveld method is a powerful technique for refining crystal structure parameters from powder diffraction data. cdmf.org.brcolab.ws For barium molybdate, Rietveld refinement of XRD data has been used to accurately determine its lattice parameters and atomic positions. cdmf.org.brarxiv.org

At ambient conditions, the lattice parameters for the scheelite phase of BaMoO₄ have been determined to be a = 5.58 ± 0.01 Å and c = 12.82 ± 0.01 Å. arxiv.org These values are in excellent agreement with published data. arxiv.org The refinement also provides the atomic positional parameters, which have been shown to be consistent with previously reported values. arxiv.org The quality of the Rietveld refinement is often assessed by statistical parameters such as R_wp, R_p, and χ², with low values indicating a good fit between the observed and calculated diffraction patterns. cdmf.org.br

The following table summarizes the lattice parameters of BaMoO₄ obtained from Rietveld refinement in one study:

| Parameter | Value |

| a (Å) | 5.58 ± 0.01 |

| c (Å) | 12.82 ± 0.01 |

| Space Group | I4₁/a |

| Data from Panchal et al. (2006) arxiv.org |

X-ray diffraction peak broadening analysis is a common method to determine the average crystallite size and the amount of microstrain within a material. researchgate.netscirp.org The broadening of diffraction peaks can be attributed to both the finite size of the crystallites and the presence of lattice strain. researchgate.net

High-Pressure Crystallography and Phase Transition Studies

The application of high pressure can induce significant changes in the crystal structure of materials, leading to phase transitions. Barium molybdate exhibits interesting polymorphic behavior under compression.

High-pressure X-ray diffraction and Raman spectroscopy studies have revealed that barium molybdate undergoes a reversible, first-order phase transition from its ambient scheelite structure to a monoclinic fergusonite structure (space group I2/a) at approximately 5.8 GPa. researchgate.netarxiv.orgresearchgate.netnih.gov This transition is characterized by the broadening of diffraction peaks and the appearance of new peaks in the XRD pattern. arxiv.orgresearchgate.net The fergusonite structure is a monoclinic distortion of the scheelite structure. osti.gov

Upon further increase in pressure, a second phase transition occurs between 7.2 and 9.5 GPa. researchgate.netarxiv.orgresearchgate.net The structure of this second high-pressure phase has been suggested to be either LaTaO₄-type (space group P2₁/c) or an orthorhombic Cmca structure. arxiv.org Interestingly, upon release of the pressure from as high as 15.8 GPa, barium molybdate reverts to its initial scheelite structure, indicating that these pressure-induced structural modifications are reversible. researchgate.netarxiv.org However, some broadening of the diffraction peaks may remain, which could be due to residual strain in the polycrystalline sample. arxiv.org

The following table summarizes the pressure-induced phase transitions in BaMoO₄:

| Pressure Range | Crystal Structure | Space Group |

| Ambient - ~5.8 GPa | Scheelite | I4₁/a |

| ~5.8 GPa - ~8.6 GPa | Fergusonite | I2/a |

| Above ~8.6 GPa | Proposed LaTaO₄-type or Cmca | P2₁/c or Cmca |

| Data compiled from Panchal et al. (2006) and Errandonea et al. (2005) arxiv.orgresearchgate.netosti.gov |

The pressure-induced scheelite-to-fergusonite phase transition is a common feature in scheelite-structured molybdates and tungstates. researchgate.netaip.org The mechanism driving this transition is related to the response of the crystal lattice to increasing pressure. As pressure increases, the interatomic distances decrease, leading to increased repulsive forces between cations and a more efficient packing of anions. aip.org

In the case of the scheelite-to-fergusonite transition, the transformation involves a distortion of the unit cell from tetragonal to monoclinic. osti.gov This is a ferroelastic transition, which can be understood in the context of Landau theory. osti.gov The transition is considered second-order in some similar scheelite compounds, characterized by a smooth change in the lattice volume around the transition point. aip.org The fluctuation in the c/a ratio in molybdates under pressure provides insights into the coordination mechanism driving these phase transitions. aip.org The appearance of the absorption edge in the optical region at higher pressures coincides with changes in Raman spectra, indicating that the phase transition is the reason for the observed changes in the material's electronic properties. kit.edu

Reversibility and Irreversibility of Pressure-Induced Phases

Barium molybdate (BaMoO₄) with its initial scheelite-type tetragonal structure (space group I4₁/a) exhibits a series of pressure-induced phase transitions that have been found to be largely reversible. arxiv.orgkit.eduresearchgate.net Investigations using X-ray diffraction (XRD) and Raman spectroscopy have consistently shown that upon compression, BaMoO₄ undergoes a first-order phase transition to a monoclinic fergusonite-type structure (space group I2/a) at approximately 5.8 GPa. arxiv.orgnih.govarxiv.orgresearchgate.netrsc.org This transition is analogous to that observed in isostructural compounds like barium tungstate (B81510). arxiv.orgresearchgate.net

Further increases in pressure induce a second phase transformation between 7.2 GPa and 9.5 GPa. arxiv.orgresearchgate.netarxiv.org The precise structure of this subsequent high-pressure phase has not been unambiguously determined, with potential candidates suggested as being either LaTaO₄-type (P2₁/c) or an orthorhombic Cmca structure. arxiv.orgresearchgate.net

A key finding from these high-pressure studies is the reversibility of these structural modifications. researchgate.net Upon the release of pressure from values as high as 15.8 GPa, barium molybdate reverts to its original scheelite phase. arxiv.orgresearchgate.netarxiv.orgresearchgate.net This indicates that the pressure-induced transformations are not permanent and the material can recover its ambient-pressure crystal structure. kit.edu However, it has been noted that after pressure release, the diffraction peaks of the recovered scheelite phase may exhibit some broadening, which is likely attributable to residual strains within the polycrystalline sample. arxiv.orgresearchgate.net

Table 1: Summary of Pressure-Induced Phase Transitions in Barium Molybdate This interactive table summarizes the key phase transitions of BaMoO₄ under high pressure.

| Pressure Range (GPa) | Initial Phase (Space Group) | High-Pressure Phase (Space Group) | Reversibility |

|---|---|---|---|

| Ambient to ~5.8 | Scheelite (I4₁/a) | - | - |

| ~5.8 to ~7.2 | Scheelite (I4₁/a) | Fergusonite (I2/a) | Reversible |

Defect Chemistry and Non-Stoichiometry in Barium Molybdate Lattices

Intrinsic and Extrinsic Defect Formation Mechanisms

The properties of barium molybdate are significantly influenced by the presence of defects within its crystal lattice. These defects can be categorized as intrinsic or extrinsic. everyscience.com

Extrinsic defects involve foreign atoms (impurities or dopants) or are induced by non-ideal synthesis conditions that lead to non-stoichiometry. everyscience.comuni-paderborn.de While pure BaMoO₄ is the focus, synthesis processes can introduce imperfections that function like extrinsic defects. rsc.org For instance, unevenly distributed stress and strain during crystal growth can create distorted or fractured chemical bonds and dangling bonds, which alter the material's electronic structure and properties. rsc.org The intentional introduction of dopants is a common method to tune material properties by creating specific defect centers. uni-paderborn.de

Influence of Growth Conditions on Defect Concentrations

The concentration and nature of defects in barium molybdate are highly dependent on the synthesis method and processing parameters. cdmf.org.brmdpi.com Control over these conditions is crucial for tailoring the material's optical and electronic properties. cdmf.org.br

Different synthesis routes, such as the microwave-assisted hydrothermal (MAH) method, complex polymerization (CP), and solid-state reactions, result in BaMoO₄ particles with varying defect profiles. cdmf.org.br The MAH and CP methods allow for control over particle size and morphology, which in turn can be used to manage deep and shallow surface defect states. cdmf.org.br The use of capping reagents during synthesis can also influence the lattice parameters and anisotropic growth of the crystals, indicating an effect on the defect structure. cdmf.org.br

Mechanochemical synthesis via ball milling is another route where parameters directly impact defect creation. mdpi.com A higher milling speed and longer duration can introduce more lattice defects due to the increased energy input, resulting in smaller crystallite sizes. mdpi.com Conversely, high-temperature solid-state reactions can lead to a decrease in the total number of defects, which is demonstrated by an increase in the crystallite size. mdpi.com The optical band gap energy has been observed to decrease with an increasing crystallite size, suggesting a relationship between the crystal structure's defect level and its electronic properties. mdpi.comresearchgate.net Heat treatment is another factor; for example, annealing irradiated samples has been shown to significantly increase defect concentrations. researchgate.net

Table 2: Influence of Synthesis Conditions on Defect-Related Properties of Barium Molybdate This interactive table outlines how different synthesis methods and parameters affect the structural and defect properties of BaMoO₄.

| Synthesis Method | Key Parameters | Observed Effects on Defects and Structure |

|---|---|---|

| Microwave-Assisted Hydrothermal (MAH) | Temperature, Time, Capping Reagents (e.g., PEG) | Controls particle size and morphology, thereby managing surface defect states. cdmf.org.br |

| Complex Polymerization (CP) | Polymerization Temperature | Can produce lattice parameters closer to bulk values, suggesting fewer structural defects. cdmf.org.br |

| Mechanochemical Synthesis (Ball Milling) | Milling Speed, Milling Time | Higher energy input can increase lattice defects and decrease crystallite size. mdpi.com |

Spectroscopic Characterization Methodologies

Vibrational Spectroscopy (Raman and Infrared Spectroscopy)

Vibrational spectroscopy, encompassing both Raman and Infrared (IR) spectroscopy, is a powerful tool for investigating the local structure, lattice dynamics, and presence of impurities in barium molybdate (B1676688). These techniques probe the vibrational modes of the crystal lattice and molecular units within the compound.

Phonon Mode Analysis and Lattice Dynamics

The vibrational modes of barium molybdate can be categorized into internal and external modes. The internal modes arise from the vibrations within the [MoO₄]²⁻ tetrahedral units, which have strong covalent Mo-O bonds. The external or lattice phonon modes correspond to the motion of the Ba²⁺ cations and the rigid [MoO₄]²⁻ molecular units. rsc.orgcdmf.org.br

Raman spectroscopy is particularly effective for analyzing these phonon modes. The Raman spectrum of synthesized barium molybdate typically displays frequencies at approximately 328, 362, 793, 840, and 893 cm⁻¹. rsc.orgmdpi.com Theoretical calculations and experimental observations have shown that for BaMoO₄ with a space group of I4₁/a, there are 13 infrared active vibrational modes. researchgate.net Vibrational modes above 280 cm⁻¹ are generally considered internal modes, with bands around 375 cm⁻¹ corresponding to Mo-O bending vibrations and those in the 816-883 cm⁻¹ range related to Mo-O stretching vibrations. researchgate.net Modes below 280 cm⁻¹, such as those at 100 cm⁻¹ and 146 cm⁻¹, are attributed to the vibrations of the [BaO₈] polyhedron and are classified as external modes. researchgate.net

The study of these phonon modes provides insights into the lattice dynamics of the material. For instance, high-pressure Raman scattering studies have revealed phase transitions in barium molybdate. At approximately 5.8 GPa, it undergoes a first-order phase transition from the scheelite structure to a fergusonite structure. researchgate.net Further pressure induces another phase transformation between 7.2 and 9.5 GPa, with the initial phase being recovered upon pressure release, indicating the reversible nature of these structural changes. researchgate.net

Detection of Structural Distortions and Order-Disorder Phenomena

Vibrational spectroscopy is highly sensitive to local structural distortions and the degree of order-disorder within the crystal lattice. Distortions in the [MoO₄] tetrahedral clusters can cause changes in bond lengths and angles, which in turn modify the energy levels and lead to structural order-disorder. unesp.br These distortions can be detected through changes in the Raman and IR spectra.

For example, IR spectroscopy has shown that barium molybdate synthesized via a solid-state reaction exhibits more distorted structural MoO₄ units compared to that prepared by mechanochemical methods. mdpi.comdntb.gov.ua This is evidenced by the appearance of a shoulder at 860 cm⁻¹ in the IR spectrum of the solid-state synthesized sample, which is attributed to the elimination of the ν₃ vibration degeneracy of the MoO₄ tetrahedra due to different local symmetries. mdpi.com The presence of surfactants during synthesis can also induce distortions in the crystal structure, which are reflected in the experimental Raman spectra. redalyc.org The degree of structural order-disorder has been linked to the photoluminescence properties of the material, with variations in processing conditions leading to different levels of disorder and, consequently, different emission characteristics. unesp.brcdmf.org.br

Identification of Impurities and Molecular Vibrations (e.g., MoO₄ units)

Raman and IR spectroscopy are crucial for identifying the molecular vibrations of the constituent groups, primarily the [MoO₄]²⁻ tetrahedra, and for detecting the presence of impurities or secondary phases. The characteristic vibrational modes of the MoO₄ units serve as a fingerprint for the compound.

The infrared spectra of barium molybdate typically show a prominent absorption band in the range of 820 to 835 cm⁻¹, which is assigned to the ν₃ (asymmetric stretching) vibration of the MoO₄ structural units. mdpi.com The position and symmetry of this band can provide information about the local environment of the molybdate tetrahedra. mdpi.com For instance, a more symmetric band suggests the formation of more symmetric MoO₄ units. mdpi.com

Raman spectroscopy can also identify slight changes in the molecular vibrations caused by the doping of rare-earth ions into the barium molybdate lattice, indicating that the vibrations of the molecules are affected by the energy transferred from the dopant ions. rsc.orgmdpi.com The well-defined Raman-active modes in (Ba₁₋ₓSrₓ)MoO₄ crystals indicate that they are structurally ordered at a short range. cdmf.org.br

Electronic Spectroscopy (UV-Vis and Photoluminescence Spectroscopy)

Electronic spectroscopy techniques, such as UV-Visible (UV-Vis) diffuse reflectance spectroscopy and photoluminescence (PL) spectroscopy, are employed to investigate the electronic structure, including electronic transitions and band gap energy, of barium molybdate.

UV-Visible Diffuse Reflectance Spectroscopy for Electronic Transitions

UV-Visible diffuse reflectance spectroscopy is used to determine the optical band gap (Egap) and study the electronic transitions in barium molybdate. The optical absorption process in molybdates is characterized by direct electronic transitions from the valence band to the conduction band. unesp.br The valence band is primarily composed of oxygen 2p states, while the conduction band has contributions from molybdenum 4d states. cdmf.org.br

The UV-Vis absorption spectra of barium molybdate typically exhibit an absorption peak in the range of 215–235 nm. mdpi.comresearchgate.net This absorption is attributed to charge-transfer transitions within the MoO₄²⁻ complex. mdpi.comresearchgate.net The optical band gap energy of barium molybdate has been reported to be around 4.2 to 4.5 eV, although this value can be influenced by factors such as crystallite size and synthesis method. mdpi.comdntb.gov.uaredalyc.org For instance, the optical band gap energy has been observed to decrease with increasing crystallite sizes. mdpi.comdntb.gov.ua

Analysis of Charge Transfer Transitions within MoO₄ Complexes

The electronic transitions in barium molybdate are dominated by charge transfer from the oxygen 2p orbitals to the molybdenum 4d orbitals within the [MoO₄]²⁻ tetrahedral complexes. mdpi.comcdmf.org.br This charge transfer is responsible for the strong absorption observed in the UV region of the spectrum. mdpi.com

The photoluminescence emission in barium molybdate is also closely related to these charge-transfer transitions. The blue emission observed in some BaMoO₄ samples is attributed to charge-transfer transitions within the [MoO₄] complex. mdpi.com In contrast, the green emission is often associated with intrinsic distortions in the [MoO₄] tetrahedron group and the presence of defects such as oxygen vacancies. mdpi.comunesp.br The intensity and wavelength of the photoluminescence can be influenced by the symmetry of the MoO₄ units and the crystallite size, highlighting the critical role of the molybdate complex in the optical properties of the material. mdpi.comdntb.gov.ua

Photoluminescence Spectroscopy for Emission Characteristics

X-ray Photoelectron Spectroscopy (XPS) and Energy Dispersive X-ray Spectroscopy (EDS)

X-ray Photoelectron Spectroscopy (XPS) and Energy Dispersive X-ray Spectroscopy (EDS) are powerful surface-sensitive analytical techniques used to determine the elemental composition and chemical states of the constituent elements in barium molybdate.

Energy Dispersive X-ray Spectroscopy (EDS) , often coupled with scanning electron microscopy (SEM), provides qualitative and quantitative elemental analysis of the material. By bombarding the sample with an electron beam, characteristic X-rays are emitted from the atoms present. The energy of these X-rays is unique to each element, allowing for their identification. EDS analysis of BaMoO₄ confirms the presence of Barium (Ba), Molybdenum (Mo), and Oxygen (O). In doped samples, such as those containing Europium (Eu³⁺) or Bismuth (Bi³⁺), EDS can verify the successful incorporation of these dopant elements into the host material. Elemental mapping via EDS can also reveal the spatial distribution of these elements across the sample's surface, confirming, for example, that crystallites consist of Ba, Mo, and O, and that dopants are distributed within the BaMoO₄ particles.

X-ray Photoelectron Spectroscopy (XPS) provides more detailed information, not only identifying the elements present on the material's surface (typically the top 1-10 nm) but also determining their oxidation states and chemical environment. The sample is irradiated with X-rays, causing the emission of core-level electrons. The binding energy of these photoelectrons is characteristic of the element and its chemical state.

For barium molybdate, high-resolution XPS scans are performed for the Ba 3d, Mo 3d, and O 1s regions.

Barium (Ba): The Ba 3d spectrum typically shows a doublet corresponding to Ba 3d₅/₂ and Ba 3d₃/₂. The binding energies of these peaks confirm that barium is present in its +2 oxidation state (Ba²⁺), as expected in the BaMoO₄ compound.

Molybdenum (Mo): The Mo 3d spectrum also presents a doublet, Mo 3d₅/₂ and Mo 3d₃/₂. The positions of these peaks are indicative of the Mo⁶⁺ oxidation state, which is characteristic of the molybdate ion ([MoO₄]²⁻).

Oxygen (O): The O 1s spectrum can often be deconvoluted into multiple components. The main peak is attributed to the lattice oxygen in the Mo-O bonds of the [MoO₄]²⁻ tetrahedra. Other components at higher binding energies can indicate the presence of other oxygen species, such as surface-adsorbed oxygen or hydroxyl groups.

Together, XPS and EDS analyses confirm the stoichiometry and purity of the BaMoO₄ samples. XPS, in particular, is crucial for verifying that the constituent elements (Ba, Mo, O) exist in their expected oxide states (BaO, MoO₃), which form the BaMoO₄ crystal structure. The atomic ratios of the elements can also be estimated from both techniques, although XPS is more surface-sensitive. For instance, in one study of electrochemically grown films, the Ba:Mo atomic ratio estimated from XPS was used to assess the degree of surface coating.

Table 3: Representative XPS Binding Energies for Barium Molybdate and Related Compounds

| Element | Orbital | Compound System | Binding Energy (eV) | Inferred Chemical State | Source |

| Molybdenum | Mo 3d | La₂Mo₂O₉ (LAMOX) | ~232.5 (3d₅/₂) | Mo⁶⁺ | |

| Molybdenum | Mo 3d | CaMoO₄ | ~232 (3d₅/₂), ~235 (3d₃/₂) | Mo⁶⁺ | |

| Barium | Ba 3d | Praseodymium Barium Molybdate | Not specified, but consistent with BaO | Ba²⁺ | |

| Molybdenum | Mo 3d | Praseodymium Barium Molybdate | Not specified, but consistent with MoO₃ | Mo⁶⁺ | |

| Oxygen | O 1s | La₂Mo₂O₉ (LAMOX) | Not specified | Lattice Oxygen (O²⁻) |

Note: Specific binding energy values can vary slightly depending on the instrument calibration and the specific chemical environment of the sample.

Surface Stoichiometry and Oxidation State Determination

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique used to determine the elemental composition, chemical state, and electronic state of the constituent elements on the surface of barium molybdate (BaMoO₄). wikipedia.org This method relies on the photoelectric effect, where irradiating the material with X-rays causes the emission of core-level electrons. wikipedia.org The kinetic energy of these emitted photoelectrons is measured, which is characteristic of the element and its chemical environment. wikipedia.org

In the analysis of barium molybdate and related materials, XPS is crucial for confirming the oxidation states of barium (Ba), molybdenum (Mo), and oxygen (O). For instance, in studies of doped lanthanum molybdate materials where BaMoO₄ forms as a secondary phase, XPS has been employed to ascertain the valence states of the constituent atoms. nih.govchem-soc.si Research has shown that in such materials, molybdenum is present in its 6+ oxidation state (Mo⁶⁺), and lanthanum exists in its 3+ state (La³⁺). nih.govchem-soc.si

Detailed XPS studies are instrumental in identifying the surface-active sites which are crucial for understanding the catalytic activity of oxide materials like barium molybdate. researchgate.net The oxidation states of the metal-oxygen (M-O) bonds, such as Mo-O, play an effective role in the reaction mechanisms. researchgate.net For example, in neodymium barium molybdate crystals, XPS analysis confirmed the presence of neodymium, barium, and molybdenum in their respective oxide states. iaea.org

The surface stoichiometry of BaMoO₄ can be quantified by analyzing the areas of the respective core-level peaks in the XPS spectrum, corrected by relative sensitivity factors. A typical XPS survey spectrum of a BaMoO₄ composite would reveal the presence of Ba, Mo, O, and C (usually from adventitious carbon contamination). researchgate.net High-resolution spectra for each element provide more detailed chemical state information.

Table 1: Representative XPS Data for Barium Molybdate and Related Compounds

| Element | Core Level | Binding Energy (eV) | Inferred Oxidation State | Reference |

| Mo | 3d | ~232.5 (3d₅/₂) | Mo⁶⁺ | nih.govchem-soc.si |

| Ba | 3d | ~780.0 (3d₅/₂) | Ba²⁺ | iaea.org |

| O | 1s | ~530.5 | O²⁻ | researchgate.net |

| La | 3d | ~834.0 (3d₅/₂) | La³⁺ | nih.govchem-soc.si |

Note: Binding energies can vary slightly depending on the specific chemical environment and instrument calibration.

Electron Paramagnetic Resonance (EPR) and Nuclear Magnetic Resonance (NMR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. du.ac.in It provides detailed information about the electronic structure and environment of paramagnetic centers, which can be intrinsic defects or intentionally introduced dopants in a material. du.ac.inu-szeged.hu

In the context of barium molybdate, EPR is utilized to study paramagnetic defects that can influence its optical and electronic properties. These defects can be created, for example, by irradiation. researchgate.net Studies on irradiated BaMoO₄ have shown changes in the EPR spectra, indicating the generation or transformation of defects. researchgate.net The analysis of these spectra helps in understanding the nature of these defects, such as oxygen vacancies or reduced metal ions (e.g., Mo⁵⁺). researchgate.net The luminescence properties of BaMoO₄ are often linked to the presence of distorted [MoO₄] complex clusters and oxygen vacancies, which can be investigated using EPR. researchgate.netcdmf.org.br

When BaMoO₄ is doped with paramagnetic ions, such as Gd³⁺, EPR is a powerful tool to probe the local environment of the dopant ion. researchgate.net The EPR spectra of Gd³⁺-doped BaMoO₄ can reveal information about the crystal field symmetry around the Gd³⁺ ion. researchgate.net For instance, the appearance of multiple lines in the EPR spectrum can indicate a low-symmetry environment for the dopant ion, caused by distortions in its immediate surroundings. researchgate.net Similarly, studies on Ce³⁺-doped barium tungstate (B81510) (BaWO₄), a material with a similar scheelite structure to BaMoO₄, have used EPR to investigate the local structure of the Ce³⁺ centers. mdpi.com

The g-factor, a key parameter obtained from EPR spectra, provides information about the electronic environment of the unpaired electron. universite-paris-saclay.fr In materials like barium strontium titanate, EPR signals around g = 2.000 have been attributed to intrinsic vacancy defects. scientific.net For doped materials, the g-factor values can be used to characterize the specific paramagnetic center and its interactions with the host lattice. mdpi.com For example, in Ce³⁺-doped BaWO₄, the experimental g-factors were used to calculate the angular distortion in the local environment of the cerium ion. mdpi.com

Photochemical EPR experiments, often using spin traps, can be employed to detect short-lived radical species generated during photocatalytic processes on the surface of materials like BaWO₄ and SrWO₄. acs.org This technique allows for the identification of reactive oxygen species such as hydroxyl and superoxide (B77818) radicals, providing insight into the photocatalytic mechanism. mostwiedzy.pl

Nuclear Magnetic Resonance (NMR) spectroscopy is a technique that probes the local environment of specific atomic nuclei by measuring the interaction of their nuclear spins with an external magnetic field. ibs.frpreprints.org In solid-state materials, NMR provides valuable information about the local structure, connectivity, and dynamics that may not be accessible through long-range crystallographic techniques. preprints.orgethz.ch

While detailed NMR studies specifically on pure barium molybdate are not extensively reported in the provided search results, the principles can be understood from studies on related materials. Solid-state NMR is particularly powerful for quadrupolar nuclei (spin > 1/2), which are sensitive to the electric field gradient at the nucleus, providing detailed information about the local symmetry of the atomic site. ethz.ch

For complex oxides, NMR can distinguish between different local environments of the same element. For example, in a study of Ba₂In₂O₄(OH)₂, solid-state ¹H and ¹⁷O NMR were used to assign signals to specific proton and oxygen environments. acs.org This was achieved by combining experimental magic-angle spinning (MAS) NMR with theoretical calculations, which helped to identify multiple low-energy structural configurations. acs.org

The chemical shift, an NMR parameter, is highly sensitive to the local electronic environment around a nucleus. ibs.fr In solid-state NMR of polycrystalline samples, anisotropic interactions can lead to significant line broadening. ethz.ch Techniques like Magic Angle Spinning (MAS) are used to average these interactions and obtain higher resolution spectra. preprints.org

In materials containing elements with NMR-active nuclei, such as ¹⁷O, the spectra can reveal details about the oxygen environments. rsc.org Although the low natural abundance of ¹⁷O can be a challenge, enrichment strategies can make such studies feasible. rsc.org For molybdates, ⁹⁵Mo and ⁹⁷Mo are also NMR-active nuclei, but their quadrupolar nature can make obtaining high-resolution spectra challenging.

In the broader context of materials science, solid-state NMR is used to study the structure of both crystalline and amorphous compounds, investigate molecular dynamics, and probe atomic-level structures in a variety of materials including catalysts and polymers. preprints.org For instance, in borate (B1201080) glasses, ¹¹B MAS NMR has been used to reveal the presence and coordination of boron units. researchgate.net

Microscopic and Morphological Characterization Techniques

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for investigating the morphology and microstructure of barium molybdate (B1676688). SEM provides detailed images of the surface topography, while TEM offers higher resolution to analyze internal structures, particle size, and crystallinity.

The synthesis method and experimental conditions have a profound impact on the resulting morphology and particle size of barium molybdate. Field-emission scanning electron microscopy (FE-SEM) has been instrumental in characterizing these features. ias.ac.in For instance, BaMoO₄ synthesized via the microwave-assisted hydrothermal (MAH) method often results in well-crystallized structures with predominantly octahedral morphologies. ias.ac.in In contrast, powders prepared using the polymeric precursor method (PPM) tend to have a rounded shape with an agglomerated nature and average diameters around 100 nm. nist.govsbpmat.org.br

The choice of solvent and surfactants during synthesis also plays a critical role. Using water as a solvent in a coprecipitation method can lead to the formation of octahedron-like nanostructures. acs.org The use of different surfactants can produce varied shapes; for example, plate-like nanostructures have been observed when specific barium salts are used. acs.org Researchers have successfully synthesized BaMoO₄ with diverse morphologies, including ellipsoid-like, peanut-like, cube-like, nest-like, and flower-like structures, with sizes that can range from the nanoscale to several micrometers. mdpi.com The particle size can be influenced by reaction parameters such as temperature; as the reaction temperature increases, the size of the nanostructures and their tendency to agglomerate also increase. acs.org In some sonochemical synthesis approaches, particle sizes have been found to be in the range of 27 nm to 146 nm. ias.ac.in

The following table summarizes findings on how different synthesis parameters affect the morphology and particle size of barium molybdate.

| Synthesis Method | Key Parameters | Resulting Morphology | Particle Size | Reference(s) |

| Microwave-Assisted Hydrothermal (MAH) | - | Octahedral | 750 nm - 2500 nm | ias.ac.in |

| Polymeric Precursor Method (PPM) | - | Rounded, agglomerated | ~100 nm | nist.govsbpmat.org.br |

| Coprecipitation | Surfactant (CTAB), Solvent (Water) | Octahedron-like | Nanoscale | acs.org |

| Coprecipitation | Barium Source (Ba(NO₃)₂) | Plate-like | Not specified | acs.org |

| Coprecipitation | Temperature (30°C vs 70°C) | Particle-like | Size increases with temperature | acs.org |

| Sonochemical | Capping Agent (Amino Acids) | Cubical | 27 nm - 146 nm | ias.ac.in |